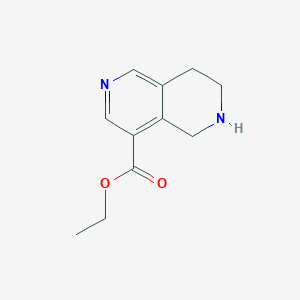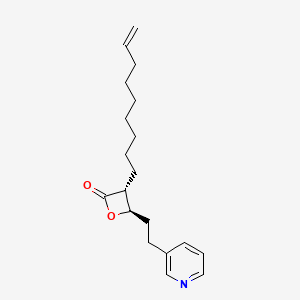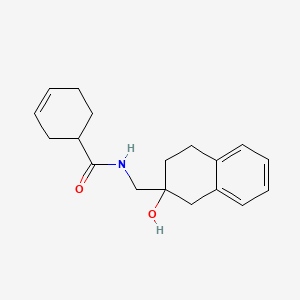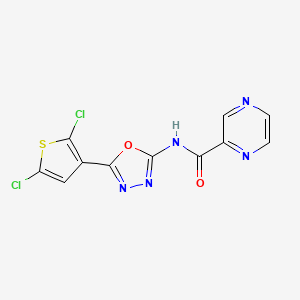
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a derivative of the 1,3,4-thiadiazole moiety . This moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of new pyrazine substituted 1,3,4-thiadiazole derivatives was carried out in good yield by the reaction of pyrazine substituted 1,3,4-thiadiazoles with various sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the reaction of pyrazine substituted 1,3,4-thiadiazoles with various sulfonyl chlorides .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound has been involved in research focused on the synthesis and characterization of new chemical structures. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving similar compounds, highlighting the compound's role in developing new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activities
Gouda et al. (2010) conducted research on new thiazole and pyrazole derivatives based on similar chemical structures, evaluating their antimicrobial activities. This indicates the compound's relevance in the development of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antidepressant and Anticonvulsant Activities
Abdel‐Aziz et al. (2009) synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. This kind of research illustrates the potential of such compounds in the field of neuropsychiatric drug development (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Anticancer Evaluation
Senthilkumar et al. (2021) synthesized a compound related to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities. This demonstrates the compound's importance in cancer research (Senthilkumar, Umarani, & Satheesh, 2021).
Antimycobacterial Activity
Zítko et al. (2013) researched 5-Chloro-N-phenylpyrazine-2-carboxamides, which are related to the compound , for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's role in tackling mycobacterial infections (Zítko et al., 2013).
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) studied pyrazole derivatives as inhibitors of photosynthetic electron transport. This research suggests potential applications in the field of agriculture, particularly as herbicides (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Wirkmechanismus
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s known that the anticonvulsant drug design is based on the presumption that at least one phenyl or similar aromatic group in close proximity to two electron donor atoms in the compound is required for the activity in MES .
Zukünftige Richtungen
The future directions for this compound could involve further modifications in the 1,3,4-thiadiazole moiety to enhance its potency as an anticonvulsant agent . Additionally, the compound could be tested for other biological activities given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives .
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N5O2S/c12-7-3-5(8(13)21-7)10-17-18-11(20-10)16-9(19)6-4-14-1-2-15-6/h1-4H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSQOOFAVSGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)
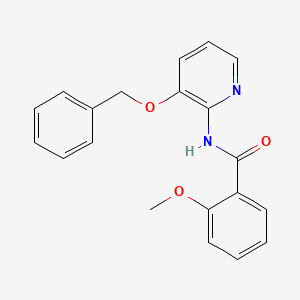
![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)
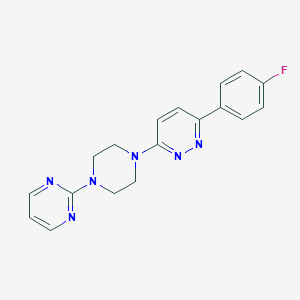
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/no-structure.png)
